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Compound of Interest

Compound Name: Crotonophenone

Cat. No.: B1361547 Get Quote

This technical guide provides an in-depth overview of Crotonophenone, a versatile α,β-

unsaturated ketone. It is intended for researchers, scientists, and professionals in drug

development, offering a centralized resource on its nomenclature, physicochemical properties,

synthesis, and key reactions. This guide also explores its potential biological activities through

known signaling pathways associated with its core chemical structure.

Nomenclature and Identification
Crotonophenone is known by a variety of synonyms and alternative names in scientific

literature and chemical databases. The predominantly referenced isomer is the (E)- or trans-

isomer due to its greater stability.
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Identifier Type Identifier Reference

Systematic (IUPAC) Name (E)-1-Phenylbut-2-en-1-one

Common Name Crotonophenone [1][2]

Alternative Names 2-Butenophenone [2]

Phenyl propenyl ketone [2]

trans-1-Phenyl-2-buten-1-one [2]

Ethylideneacetophenone [2]

1-Benzoylpropene [2]

Crotonoylbenzene [2]

CAS Number 35845-66-0 ((E)-isomer) [2]

495-41-0 (isomer unspecified) [2]

Molecular Formula C₁₀H₁₀O [1][2]

Molecular Weight 146.19 g/mol [1][2]

InChI Key
FUJZJBCWPIOHHN-

QHHAFSJGSA-N
[1]

Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for Crotonophenone, compiled from

various chemical databases and spectroscopic analyses.

Physical Properties
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Property Value Reference

Appearance Liquid

Boiling Point 225.7 ± 13.0 °C at 760 mmHg

Density 1.0 ± 0.1 g/cm³

Flash Point 86.3 ± 14.8 °C

Refractive Index 1.530

Spectroscopic Data
Spectroscopy Type Key Peaks / Signals Reference

¹H NMR

Signals for aromatic protons

(phenyl group), vinylic protons

(butenone chain), and methyl

protons are characteristic.

[1]

¹³C NMR
Data available in the PubChem

database.
[2]

Infrared (IR)

A prominent band for the C=O

group (conjugated), along with

peaks for C=C stretching and

aromatic C-H bonds.

[1][2]

Mass Spectrometry (MS)

Molecular ion peak

corresponding to the molecular

weight of 146.19 g/mol .

[2]

Experimental Protocols
Crotonophenone is a valuable building block in organic synthesis. The following are

representative protocols for its synthesis and a key reaction.

Synthesis of Crotonophenone via Friedel-Crafts
Acylation
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The Friedel-Crafts acylation provides a direct method for the synthesis of aryl ketones like

Crotonophenone. This protocol is a representative example based on general Friedel-Crafts

procedures.

Reaction: Benzene + Crotonyl chloride → Crotonophenone (in the presence of a Lewis acid

catalyst)

Materials:

Anhydrous benzene

Crotonyl chloride

Anhydrous aluminum chloride (AlCl₃)

Anhydrous dichloromethane (DCM) as solvent

Hydrochloric acid (HCl), concentrated

Crushed ice

5% Sodium hydroxide (NaOH) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle,

separatory funnel, rotary evaporator.

Procedure:

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel,

and a magnetic stirrer, add anhydrous benzene and anhydrous DCM.

Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with

stirring.

From the dropping funnel, add crotonyl chloride dropwise to the stirred mixture. The rate of

addition should be controlled to maintain the reaction temperature.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature. The reaction may be gently heated to reflux to ensure completion

(monitored by TLC).

Upon completion, cool the reaction mixture back to 0°C and quench by carefully pouring it

into a beaker containing a mixture of crushed ice and concentrated HCl.

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the

aqueous layer twice with DCM.

Combine the organic layers and wash sequentially with water, 5% NaOH solution, and again

with water until the washings are neutral.

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced

pressure using a rotary evaporator to yield the crude product.

The crude Crotonophenone can be purified by vacuum distillation or column

chromatography.

Michael Addition Reaction with Crotonophenone
Crotonophenone is a classic Michael acceptor due to its α,β-unsaturated ketone structure.

This protocol describes a representative Michael addition reaction.

Reaction: Crotonophenone + Michael Donor → 1,4-Adduct (in the presence of a base)

Materials:

Crotonophenone

A suitable Michael donor (e.g., diethyl malonate, nitromethane, or an enolate precursor)

A base catalyst (e.g., sodium ethoxide, sodium hydroxide)

Ethanol (or another suitable solvent)

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
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Procedure:

In a round-bottom flask, dissolve the Michael donor in ethanol.

Add the base catalyst to the solution and stir until it dissolves.

Add Crotonophenone to the reaction mixture.

Heat the mixture to reflux with stirring for a specified time, monitoring the reaction progress

by TLC.

After the reaction is complete, cool the mixture to room temperature and neutralize with a

suitable acid (e.g., dilute HCl).

The product may precipitate upon cooling or neutralization. If so, it can be collected by

filtration.

If the product does not precipitate, the solvent can be removed under reduced pressure, and

the residue can be taken up in an organic solvent and washed with water.

Dry the organic layer, remove the solvent, and purify the product by recrystallization or

column chromatography.

Signaling Pathways and Potential Biological Activity
While specific signaling pathways for Crotonophenone are not extensively documented, its

chemical structure as an α,β-unsaturated ketone (a Michael acceptor) suggests potential

interactions with key cellular signaling pathways that are modulated by similar compounds,

such as chalcones.

The Keap1-Nrf2-ARE Pathway
The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress.[3]

[4] Michael acceptors are known to activate this pathway.[3][4] They can react with cysteine

residues on Keap1, a repressor protein of Nrf2.[3][4] This leads to a conformational change in

Keap1, releasing Nrf2, which can then translocate to the nucleus and activate the transcription

of antioxidant and cytoprotective genes.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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